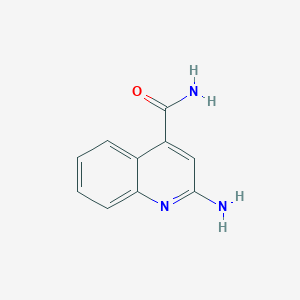

2-Aminoquinoline-4-carboxamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-aminoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRWCMUREKFWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282465 | |

| Record name | 2-aminoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16335-07-2 | |

| Record name | NSC26049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Aminoquinoline 4 Carboxamide

Established Synthetic Routes to 2-Aminoquinoline-4-carboxamide and Related Structures

Pfitzinger Reaction Applications in Quinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction is a cornerstone in quinoline (B57606) synthesis, providing a route to quinoline-4-carboxylic acids, which are key precursors to 2-aminoquinoline-4-carboxamides. wikipedia.orgrsc.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgrsc.org The base, typically potassium hydroxide (B78521), hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org

The versatility of the Pfitzinger reaction allows for the synthesis of a variety of substituted quinoline-4-carboxylic acids by changing the isatin and carbonyl reactants. iipseries.orgacs.org For instance, the reaction of isatin with acetophenone (B1666503) in the presence of potassium hydroxide in aqueous ethanol (B145695) leads to the formation of 2-phenylquinoline-4-carboxylic acid. semanticscholar.org This carboxylic acid can then be converted to the corresponding carboxamide.

A variation of this reaction, known as the Pfitzinger-Borsche reaction, also produces 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org Additionally, the Halberkann variant, which uses N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

| Reactants | Product | Key Conditions | Reference |

|---|---|---|---|

| Isatin and a carbonyl compound (ketone or aldehyde) | Substituted quinoline-4-carboxylic acid | Strong base (e.g., KOH) | wikipedia.orgrsc.org |

| Isatin and acetophenone | 2-Phenylquinoline-4-carboxylic acid | KOH in aqueous ethanol | semanticscholar.org |

| N-acyl isatins | 2-Hydroxy-quinoline-4-carboxylic acids | Base | wikipedia.org |

Doebner Reaction Pathways for Quinoline-4-carboxylic Acids

The Doebner reaction provides an alternative pathway to quinoline-4-carboxylic acids, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction is particularly useful as it allows for a wide variety of substituents on the resulting quinoline ring by varying the aniline and aldehyde starting materials. nih.gov

However, the conventional Doebner reaction often gives low yields when anilines with electron-withdrawing groups are used. nih.gov To address this limitation, a modified Doebner hydrogen-transfer reaction has been developed. This modified approach is effective for both electron-rich and electron-deficient anilines and can be used for large-scale synthesis. nih.gov The reaction proceeds through the formation of an imine intermediate from the aniline and aldehyde, which then reacts with pyruvic acid, followed by dehydration and spontaneous oxidation to furnish the quinoline-4-carboxylic acid. thieme-connect.com

It has been noted that the order of mixing the reactants can influence the type of products formed in the Doebner reaction. tandfonline.com Furthermore, in some cases, such as with 2-chloro-5-aminopyridine, the reaction can fail to produce the expected quinoline, instead leading to a pyrrolidine (B122466) derivative. wikipedia.org

| Reaction Type | Reactants | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Conventional Doebner Reaction | Aniline, aldehyde, pyruvic acid | Alternative to Pfitzinger reaction, versatile reactants. | Low yields with electron-deficient anilines. nih.gov | wikipedia.org |

| Doebner Hydrogen-Transfer Reaction | Aniline (electron-rich or -deficient), aldehyde, pyruvic acid | Applicable to a wider range of anilines, suitable for large-scale synthesis. nih.gov | Requires specific conditions (e.g., BF3·THF). thieme-connect.com | nih.gov |

Nucleophilic Substitution and Amide Bond Formation Strategies

Once the quinoline-4-carboxylic acid is synthesized, the formation of the this compound requires two key transformations: the introduction of the amino group at the 2-position and the formation of the amide bond at the 4-position.

Amide bond formation is a fundamental transformation in organic chemistry. researchgate.net A common method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with an amine to form the amide. semanticscholar.org For example, 2-phenylquinoline-4-carboxylic acids can be treated with oxalyl chloride to form the corresponding acid chlorides, which then react with various amines to yield the desired 2-phenylquinoline-4-carboxamides. semanticscholar.org Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are also widely used to facilitate the direct coupling of carboxylic acids and amines. acs.org

The introduction of the 2-amino group can be achieved through nucleophilic aromatic substitution. acs.org A common strategy involves starting with a 2-chloroquinoline (B121035) derivative. The chlorine atom at the 2-position is susceptible to nucleophilic attack by an amine. acs.orgmdpi.com For instance, a 2-chloroquinoline-4-carboxamide (B1348628) intermediate can undergo aromatic nucleophilic substitution with a range of amines, often under microwave irradiation, to afford the final this compound derivatives. acs.org

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions have become powerful tools for the synthesis of quinoline derivatives, including 2-aminoquinolines. rsc.org These methods offer high efficiency and functional group tolerance. rsc.org

One approach involves the palladium-catalyzed oxidative coupling of 2-vinylanilines and isocyanides. rsc.org This reaction directly assembles the 2-aminoquinoline (B145021) scaffold in good to excellent yields. rsc.org Another strategy is the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides, which regioselectively produces 4-halo-2-aminoquinolines. organic-chemistry.org The halogen can then be further functionalized.

Palladium catalysis is also crucial in amination reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is frequently used to form C-N bonds. mdpi.com This reaction can be applied to introduce the amino group at the 2-position of a suitable halo-quinoline precursor. mdpi.com Furthermore, palladium-catalyzed three-component cascade reactions of nitriles have been developed for the synthesis of 2-arylquinoline-4-carboxylates, which are precursors to the target carboxamides. researchgate.net

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of quinoline derivatives.

A notable example is the copper-catalyzed one-pot synthesis that combines amination, condensation, cyclization, and dehydrogenation steps. This approach uses readily available starting materials and offers a simple operational procedure.

Another strategy involves the reductive cyclization of 3-(2-nitrophenyl)-2-cyanoacrylamides, which can be prepared via a Knoevenagel condensation of a 2-nitrobenzaldehyde (B1664092) with a cyanoacetamide. The reduction of the nitro group and subsequent cyclization yield the this compound structure.

Furthermore, a one-pot synthesis of 2-aminoquinolines has been achieved through the reductive cyclization of nitrophenyl (Z)-acrylonitriles, which are prepared from 2-nitrobenzaldehydes and acetonitrile. The entire sequence can be performed in a single flask. rsc.org

Innovative and Green Chemistry Synthetic Protocols

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of innovative and green chemistry protocols for the synthesis of quinoline derivatives.

Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reactions. preprints.org For instance, the synthesis of 4-aminoquinoline (B48711) derivatives has been achieved using a solvent-free, microwave-assisted method, which aligns with the principles of green chemistry. preprints.org

The use of water as a solvent is another key aspect of green chemistry. A simple one-pot Pfitzinger reaction of isatin with enaminones has been successfully carried out in water to produce quinoline-4-carboxylic acids. researchgate.net Similarly, a modified Doebner-von Miller reaction has been reported to proceed in water in a continuous flow reactor, providing a rapid and green route to quinoline derivatives. rsc.org

Other green approaches include the use of efficient and reusable catalysts, solvent-free reaction conditions, and ultrasound irradiation to promote reactions. rsc.orgrsc.org These methods aim to minimize the environmental impact of chemical synthesis while maintaining high efficiency and product yields.

Microwave-Assisted Synthesis of Quinoline-4-carboxamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comnih.gov This approach has been successfully applied to the synthesis of quinoline-4-carboxylic acids and their carboxamide derivatives.

One prominent method involves the Pfitzinger reaction, where isatins are condensed with ketones in a basic medium under microwave irradiation. tandfonline.comresearchgate.net For instance, the reaction of isatins with various acyclic and cyclic ketones in alcoholic potassium hydroxide solution under microwave conditions yields the corresponding quinoline-4-carboxylic acids in as little as 12.5 minutes, with product yields ranging from 50% to 96%. tandfonline.com These resulting carboxylic acids serve as key intermediates that can be subsequently coupled with amines to form quinoline-4-carboxamides. researchgate.net The esterification of these acids and their subsequent conversion to acid hydrazides have also been efficiently carried out under microwave irradiation, achieving high yields in minutes. tandfonline.comarabjchem.org

Another significant approach is the Doebner reaction, which has been adapted for microwave synthesis. researchgate.net This involves the reaction of anilines, aldehydes, and pyruvic acid. For example, 2-phenyl-7-substituted aryl/alkylaminoquinoline-4-carboxylic acid derivatives have been synthesized using this strategy under microwave irradiation. researchgate.net

Furthermore, multicomponent reactions benefit significantly from microwave assistance. A rapid synthesis of quinoline-4-carboxylic acid derivatives was achieved by reacting N-arylbenzaldimines with 2-methoxy acrylates or acrylamides, catalyzed by Indium(III) chloride (InCl₃) under microwave irradiation, affording yields up to 57% within just three minutes. researchgate.netnih.govrsc.org Similarly, p-toluenesulfonic acid (p-TSA) has been used as an efficient organocatalyst in a one-pot, three-component reaction of aromatic benzaldehydes, substituted anilines, and pyruvic acid under microwave irradiation, noted for its high yields and simple work-up. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline-4-Carboxamide Precursors

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Pfitzinger | Isatins, Ketones | KOH, EtOH, MWI | Quinoline-4-carboxylic acids | 12.5 min | 50-96% | tandfonline.com |

| Pfitzinger | Isatin, 1-(p-tolyl)ethanone | KOH, EtOH/H₂O, MWI (125°C) | 2-(p-tolyl)quinoline-4-carboxylic acid | - | - | researchgate.net |

| Doebner-type | N-arylbenzaldimines, 2-methoxy acrylates/acrylamides | InCl₃, Acetonitrile, MWI | Quinoline-4-carboxylic acid derivatives | 3 min | up to 57% | nih.govrsc.org |

| Doebner-type | Aromatic benzaldehyde, Substituted aniline, Pyruvic acid | p-TSA, EtOH, MWI | Quinoline-4-carboxylic acid derivatives | - | High | researchgate.net |

| Knoevenagel | Quinaldic acid, Arylbenzaldehydes | TFA, MWI | 2-Styrylquinoline-4-carboxylic acids | Short | Good | nih.gov |

Note: MWI denotes Microwave Irradiation. The table is populated with data for the precursor carboxylic acids, which are then converted to the target carboxamides.

Solvent-Free and Aqueous Media Synthetic Strategies

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes for quinoline derivatives that minimize or eliminate the use of hazardous organic solvents. researchgate.netresearchgate.net Strategies employing water as a solvent or entirely solvent-free conditions are at the forefront of this eco-friendly approach. tandfonline.comimist.ma

Water has been successfully used as a green solvent for the synthesis of quinoline-4-carboxylic acid derivatives. scilit.comrsc.org One method involves a one-pot, three-component Doebner hydrogen transfer reaction using aryl amines, aryl aldehydes, and pyruvate, catalyzed by p-TSA in a water and ethylene (B1197577) glycol mixture. tandfonline.com This approach is noted for its ability to accommodate a wide range of substrates, including aryl amines with electron-donating groups, achieving high yields in approximately three hours. tandfonline.com Similarly, the synthesis of pyrimido[4,5-b]quinolones has been achieved by reacting 6-amino-1,3-dimethyluracil, aldehydes, and dimedone in water catalyzed by p-TSA. tandfonline.com

Solvent-free synthesis offers advantages such as easier product separation, reduced waste, and often shorter reaction times. researchgate.net The Friedlander cyclization, a classic method for quinoline synthesis, has been adapted to solvent-free conditions using a reusable solid acid catalyst like silica-propylsulfonic acid. researchgate.net Other catalytic, solvent-free approaches include the use of Zinc(II) triflate for three-component coupling reactions of alkynes, amines, and aldehydes at 100°C. tandfonline.com Iron(III) chloride (FeCl₃) has also been shown to effectively catalyze the reaction of ethyl/methyl lactate (B86563), anilines, and aldehydes to form 2,4-disubstituted quinolines without any additional organic medium. tandfonline.com Furthermore, a greener synthesis of 4-aminoquinoline-2-ones has been reported via the intramolecular cyclization of 2-cyano phenyl amide derivatives using the biodegradable and reusable catalyst choline (B1196258) hydroxide under solvent-free conditions. tandfonline.com

Table 2: Green Synthetic Strategies for Quinoline Derivatives

| Strategy | Reactants | Catalyst/Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous Media | Aryl amines, Aryl aldehydes, Pyruvate | p-TSA / H₂O-Ethylene Glycol | Eco-friendly, broad substrate scope, good conversion rates | tandfonline.com |

| Aqueous Media | Isatin, Enaminone | aq. KOH or NaOH, then HCl | Improved yield and practicality over traditional methods | rsc.org |

| Aqueous Media | 6-amino-1,3-dimethyluracil, Aldehydes, Dimedone | p-TSA / Water | Eco-friendly green solvent | tandfonline.com |

| Solvent-Free | 2-Aminobenzaldehyde, Ketone | Silica-propylsulfonic acid | Reusable catalyst, fast reaction | researchgate.net |

| Solvent-Free | Alkynes, Amines, Aldehydes | Zinc(II) triflate | Avoids precious metals and caustic solvents | tandfonline.com |

| Solvent-Free | Anilines, Aldehydes, Ethyl/methyl lactate | FeCl₃ | No additional organic medium, good yields | tandfonline.com |

| Solvent-Free | 2-cyano phenyl amide derivatives | Choline hydroxide | Biodegradable/reusable catalyst, easy work-up | tandfonline.com |

Catalytic Methodologies for Eco-Friendly Synthesis

The development of novel catalytic systems is pivotal for creating environmentally benign synthetic pathways to quinoline-4-carboxamides and their precursors. researchgate.net These methodologies often feature high atom economy, recyclability of catalysts, and mild reaction conditions.

A range of catalysts have been proven effective. Organocatalysts like p-toluenesulfonic acid (p-TSA) are utilized in multicomponent reactions in green solvents like ethanol or water. researchgate.nettandfonline.com Iodine has been employed as a catalyst for the conversion of isatin to quinoline-4-carboxamide derivatives in chlorobenzene. tandfonline.com

Transition metal catalysis is also prominent. Copper-based catalysts are widely used. For example, a one-pot synthesis of 2-aminoquinoline-3-carboxamides was developed using copper(II) acetate (B1210297) [Cu(OAc)₂] as the catalyst from 2-bromobenzaldehydes, aqueous ammonia, and acetamide (B32628) derivatives. tandfonline.comnih.gov In another approach, iodocopper (B41226) was used to catalyze the reaction between isatins and O-acyl oximes to produce quinoline-4-carboxamides. imist.ma Silver-based catalysts, such as silver triflate (AgOTf) and AgBF₄, have been used for synthesizing polysubstituted and 2-aminoquinoline derivatives, respectively. rsc.orgrsc.org

Nanocatalysis represents a modern frontier in green synthesis. Magnetic nanoparticles, such as Fe₃O₄@SiO₂(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, have been used as a recyclable catalyst for the solvent-free, one-pot synthesis of 2-arylquinoline-4-carboxylic acids from 1-naphthylamine, benzaldehydes, and pyruvic acid, yielding products in 12-30 minutes with 84-93% efficiency. imist.ma Similarly, cobalt and copper-doped carbon aerogels have been used as reusable, solvent-free catalysts for the Friedlander reaction. tandfonline.com

Table 3: Eco-Friendly Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Catalyst Example | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Multicomponent synthesis of quinoline-4-carboxylic acids | Non-hazardous, efficient, avoids toxic solvents | researchgate.net |

| Metal Catalyst | Iodine | Conversion of isatin to quinoline-4-carboxamides | Metal catalyst, C-C/C-N bond formation | tandfonline.com |

| Copper Catalyst | Copper(II) acetate [Cu(OAc)₂] | Synthesis of 2-aminoquinoline-3-carboxamides | One-pot, atom economic strategy | tandfonline.comnih.gov |

| Silver Catalyst | Silver triflate (AgOTf) | Multicomponent synthesis of polysubstituted quinolines | One-step synthesis, broad substrate scope | rsc.orgrsc.org |

| Nanocatalyst | Fe₃O₄-based magnetic nanoparticles | Synthesis of 2-arylquinoline-4-carboxylic acids | Solvent-free, recyclable, short reaction time, high yield | imist.ma |

| Coordination Polymer | Cadmium-based coordination polymer | N-alkylation of 2-aminoquinoline | Recyclable, borrowing hydrogen strategy | bohrium.com |

Chemical Derivatization and Structural Modification Strategies

Rational Design of Substituents on the Quinoline Core (e.g., R1, R2, R3 Positions)

The rational design of substituents on the quinoline core is a key strategy for modulating the properties of the final compounds. The functionalization at various positions (commonly designated R1, R2, R3, etc.) is typically achieved by selecting appropriately substituted starting materials for classical quinoline syntheses like the Doebner and Pfitzinger reactions. imist.manih.gov

In the Doebner reaction, which involves anilines, aldehydes, and pyruvic acid, the choice of substituted anilines and aldehydes directly dictates the substitution pattern on the benzo part and at the 2-position of the quinoline ring, respectively. tandfonline.comacs.org For instance, using electron-withdrawing or electron-donating groups on the aniline can influence reaction outcomes and resulting compound characteristics. researchgate.nettandfonline.com

The Pfitzinger reaction, which condenses isatins with carbonyl compounds, allows for substitution based on the choice of both reactants. nih.gov Substituted isatins introduce functionalities onto the benzo portion of the quinoline ring, while the choice of α-methyl ketone determines the substituent at the 2-position. researchgate.netacs.org

Modern catalytic methods also offer pathways to diverse substitutions. A three-component synthesis using BF₃·THF as a catalyst allows for the reaction of various anilines, aldehydes, and pyruvic acid, providing a route to quinoline-4-carboxylic acids with a range of substituents. nih.govacs.org Furthermore, an iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction between 2-aminobenzyl alcohols and secondary alcohols provides a mild and environmentally friendly route to substituted quinolines. researchgate.net

Table 4: Synthetic Routes and Corresponding Substitution Control

| Synthetic Method | Starting Materials | Controlled Positions | Example Substituents | Reference |

|---|---|---|---|---|

| Doebner Reaction | Substituted Anilines, Aldehydes, Pyruvic Acid | Benzo ring, 2-position | Electron-donating/withdrawing groups (-OCH₃, -Cl, -NO₂) | researchgate.nettandfonline.com |

| Pfitzinger Reaction | Substituted Isatins, α-Methyl Ketones | Benzo ring, 2-position | Halogens (e.g., 5-fluoro), aryl groups (e.g., p-tolyl) | researchgate.netacs.org |

| BF₃·THF Catalyzed Reaction | Anilines, Aldehydes, Pyruvic Acid | Benzo ring, 2-position | Wide range of functional groups tolerated | nih.govacs.org |

| Iridium-catalyzed ADC | 2-Aminobenzyl alcohols, Secondary alcohols | 2-position | Aryl, heteroaryl, alkyl groups | researchgate.net |

Diversification of the Carboxamide Moiety

The carboxamide group at the 4-position of the quinoline ring is a critical site for structural modification. Diversification at this position is most commonly achieved by first synthesizing the corresponding quinoline-4-carboxylic acid, which is then coupled with a diverse array of primary or secondary amines. researchgate.netnih.gov

This two-step process begins with a suitable quinoline synthesis, such as the Pfitzinger reaction, to produce the quinoline-4-carboxylic acid intermediate. researchgate.netacs.org The subsequent amidation step can be performed using standard peptide coupling reagents. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in a solvent like DMF are effective for coupling the acid with various amines to generate a library of quinoline-4-carboxamides. researchgate.net Another coupling agent used for this transformation is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with N-methylmorpholine in DCM. acs.org

Alternative one-step methodologies have also been developed. One such protocol involves refluxing a mixture of isatins and different 1,1-enediamines, catalyzed by sulfamic acid (NH₂SO₃H). researchgate.net This method produces multisubstituted quinoline-4-carboxamides through a cascade reaction that forms both the quinoline ring and the amide bond in a single step. researchgate.net Another approach involves the rearrangement of N-vinylisatins promoted by different amines in a Pfitzinger-type mechanism to directly yield quinoline-4-carboxamides. researchgate.net

Furthermore, the carboxylic acid can be converted to its acid hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazone derivatives, further diversifying the structure. tandfonline.comarabjchem.org

Table 5: Strategies for Carboxamide Moiety Diversification

| Strategy | Intermediate | Reagents/Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| Two-Step Amide Coupling | Quinoline-4-carboxylic acid | Amine, EDC, HOBt, DMF | N-substituted quinoline-4-carboxamide | researchgate.net |

| Two-Step Amide Coupling | Quinoline-4-carboxylic acid | Amine, CDMT, NMM, DCM | N-substituted quinoline-4-carboxamide | acs.org |

| One-Step Cascade Reaction | Isatin, 1,1-Enediamine | NH₂SO₃H | Multisubstituted quinoline-4-carboxamide | researchgate.net |

| Hydrazone Formation | Quinoline-4-carbohydrazide | Aldehyde/Ketone, MWI | Quinoline-4-carbohydrazide-hydrazone | arabjchem.org |

Heterocyclic Conjugation and Hybrid Molecule Design

Designing hybrid molecules by conjugating the quinoline scaffold with other heterocyclic systems is a prominent strategy to create structurally complex and diverse compounds. researchgate.net This approach aims to combine the features of different pharmacophores into a single molecular entity.

One-pot multicomponent reactions are particularly well-suited for constructing such hybrid systems. For example, novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment have been synthesized. acs.org These syntheses proceed via a catalyst-free, three-component reaction of a formyl-quinoline derivative, a primary heterocyclic amine (like aminopyrazole or aminopyrimidine), and a cyclic 1,3-diketone under microwave irradiation. acs.org

Copper-catalyzed multicomponent reactions have also been employed to build fused heterocyclic systems. A novel protocol for synthesizing pyrimido[4,5-b]quinolin-4-ones involves a Cu(OAc)₂-catalyzed one-pot, four-component reaction of 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and aldehydes. nih.gov This process combines amination, condensation, cyclization, and dehydrogenation in a single operation. nih.gov

The hybridization with scaffolds such as furan, pyrazole, indole, and thiadiazole has been noted as a significant strategy for enhancing the bioactivity of quinoline derivatives. researchgate.net These conjugated systems can be synthesized through various multi-step methods, often involving the construction of the second heterocyclic ring onto a pre-formed quinoline core or vice-versa. arabjchem.org For instance, N′-(s-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide hybrids have been prepared via microwave-assisted condensation of 2-propylquinoline-4-carbohydrazide (B4263686) with heteroaromatic aldehydes. arabjchem.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic SAR Investigations of 2-Aminoquinoline-4-carboxamide Analogues

Systematic investigations into the SAR of this compound analogues have been crucial, particularly in the development of novel antimalarial agents. A notable screening hit, compound 1 , showed good in vitro activity against Plasmodium falciparum but had poor aqueous solubility and high metabolic clearance. nih.govacs.org This prompted extensive optimization of substituents at the R¹, R², and R³ positions of the quinoline-4-carboxamide core.

Initial modifications focused on the R¹ and R² positions. The replacement of a tolyl substituent at R¹ with various primary and secondary amines generally reduced lipophilicity and improved solubility and microsomal stability. acs.org However, modifications at the R² amide substituent proved critical for potency. For instance, substituting the amide with an ethyl-linked pyrrolidine (B122466) group displayed a superior profile in terms of lipophilicity, activity, and metabolic stability compared to the initial hit. acs.org In contrast, replacing the pyrrolidine with a dimethylamine (B145610) (13 ) or introducing longer linkers (14 ) led to a decrease in potency. acs.org

Further optimization efforts at the R³ position (C2 of the quinoline (B57606) ring) revealed that introducing an aminopropyl morpholine (B109124) substituent (25 ) improved potency against P. falciparum and enhanced lipophilic ligand efficiency. nih.gov A one-pot chlorination and amide formation followed by nucleophilic substitution or Suzuki coupling enabled the synthesis of a wide array of analogues with different amine and aromatic groups at this position. acs.org Compounds with a basic amine (40 , 41 ), a hydrogen bond donor (42 ), or a nonbasic substituent (38 , 43 , 44 ) at R³ showed excellent potency. nih.gov However, a conformationally restricted bridged amide (39 ) was detrimental to activity, suggesting that rotational freedom of the substituent is important for optimal binding. nih.gov

The following table summarizes the SAR findings for key analogues at the R² and R³ positions, highlighting their effects on antimalarial potency.

| Compound | R² Substituent | R³ Substituent | Biological Activity (EC₅₀, P. falciparum 3D7) | Key Findings |

| 1 | N/A | p-tolyl | 120 nM | Initial hit with suboptimal physicochemical properties. nih.govacs.org |

| 13 | N-(2-(dimethylamino)ethyl) | p-tolyl | >1000 nM | Replacement of cyclic amine with dimethylamine led to a drop in potency. acs.org |

| 19 | N-(2-(pyrrolidin-1-yl)ethyl) | p-tolyl | 170 nM | Improved ligand-lipophilicity efficiency (LLE) and stability. acs.org |

| 25 | N-(2-(pyrrolidin-1-yl)ethyl) | N-(3-morpholinopropyl)amino | 70 nM | Introduction of flexibility at R³ improved potency. nih.gov |

| 46 | N-(2-morpholinoethyl) | 4-((dimethylamino)methyl)phenyl | 120 nM | Replacement of pyrrolidine at R² with morpholine led to a 12-fold drop in potency. acs.org |

| 47 | N-methyl-N-(2-(pyrrolidin-1-yl)ethyl) | 4-((dimethylamino)methyl)phenyl | 87 nM | Capping the amide NH with a methyl group resulted in an 87-fold decrease in potency. acs.org |

Elucidation of Pharmacophoric Features within the Quinoline-4-carboxamide Scaffold

The quinoline-4-carboxamide framework is recognized as a privileged scaffold, or pharmacophore, due to its ability to form key interactions with various biological targets. rsc.orgresearchgate.net The essential pharmacophoric features required for biological activity have been elucidated through comparative studies of different analogues.

Key features often include:

The Quinoline Ring System: This planar aromatic system is crucial and can participate in π-π stacking or intercalation with biological macromolecules like DNA. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor.

The Carboxamide Linker: The amide group at the C-4 position is a critical feature. The amide NH is often important for activity, as capping it with a methyl group can lead to a significant drop in potency, suggesting it may act as a hydrogen bond donor. acs.org The correct positioning of the carbonyl group is also vital for activity. nih.gov

Substituents at C-2 (R³): The nature of the substituent at the 2-position of the quinoline ring significantly modulates activity. In some series, an aryl substituent at this position enhances potency. frontiersin.org

The Side Chain at the Carboxamide Nitrogen (R²): A basic amino group in the side chain is often essential for potent activity, particularly in antimalarial and antiprotozoal compounds. acs.orgfrontiersin.orgacs.org This feature can influence the compound's physicochemical properties, such as solubility and cell permeability.

Pharmacophore models have been developed for specific targets. For instance, in developing NorA efflux pump inhibitors, important features identified included a propoxyphenyl group at the C-2 position and an alkylamino chain linked at C-4. nih.gov Similarly, a three-dimensional pharmacophore for glycine (B1666218) receptor antagonists based on related tetrahydroquinolines was established, defining specific regions for hydrogen bonding and hydrophobic interactions. nih.gov

Influence of Substituent Electronic and Steric Properties on Biological Potency

The electronic and steric properties of substituents on the this compound scaffold have a profound impact on biological potency.

Electronic Properties:

Basicity: The basicity of substituents, particularly in the side chain attached to the carboxamide nitrogen (R²), is a critical determinant of activity. In antimalarial quinoline-4-carboxamides, lowering the basicity at the R² position generally results in a reduction in potency. acs.org For example, replacing a pyrrolidine ring with the less basic morpholine ring led to a 12-fold decrease in activity. acs.org The basicity of terminal amino groups is also a key feature for designing TLR antagonists based on 4-aminoquinolines. frontiersin.org

Electron-Donating and Electron-Withdrawing Groups: The electronic nature of substituents on the quinoline ring can tune the compound's activity. SAR studies on certain quinoline-imidazole hybrids showed that an electron-donating methoxy (B1213986) group at the 2-position enhanced antimalarial activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org The presence of a 7-chloro group in the 4-aminoquinoline (B48711) ring is a specific requirement for β-hematin inhibitory activity, a key mechanism for many antimalarials. acs.org

Steric Properties:

Bulky Substituents: The tolerance for bulky substituents varies depending on the position and the biological target. In some cases, bulky aromatic substituents are well-tolerated and can enhance activity by occupying hydrophobic pockets in the target protein. nih.govresearchgate.net For instance, incorporating a phenyl or naphthyl substituent at the C-2 position of 4-aminoquinolines enhanced CpG-ODN inhibitory activity significantly compared to chloroquine (B1663885). frontiersin.org

Conformational Rigidity: The flexibility or rigidity of substituents can be crucial. The introduction of a conformationally restricted bridged amide at the R³ position of an antimalarial quinoline-4-carboxamide was found to be detrimental to potency, likely because it prevents the substituent from adopting the optimal orientation for binding. nih.gov Conversely, introducing some flexibility at R³ via an aminopropyl morpholine substituent led to an improvement in potency. nih.gov

Correlation between Structural Modifications and Modulation of Molecular Interactions

Structural modifications to the this compound scaffold directly influence how these molecules interact with their biological targets at a molecular level.

Hydrogen Bonding: The amide linker is a key site for hydrogen bonding. The amide proton can act as a hydrogen bond donor, and its methylation, which removes this capability, has been shown to decrease potency by 87-fold in an antimalarial series. acs.org Molecular modeling studies of related quinoline antagonists have shown that the 4-carbonyl group can interact with a putative hydrogen-bond donor on the receptor. nih.gov

DNA Intercalation: The planar quinoline core is capable of intercalating with DNA, which can disrupt replication and transcription processes. This interaction is often facilitated by the protonation of nitrogen atoms in the quinoline ring and the side chain, as seen with compounds like chloroquine. frontiersin.org

Complex Formation: A primary mechanism for 4-aminoquinoline antimalarials is the formation of a complex with ferriprotoporphyrin IX (hematin), which inhibits its detoxification to hemozoin. acs.org SAR studies confirm that 2- and 4-aminoquinolines are unique in their strong affinity for hematin. The presence of a 7-chloro group is essential for this inhibitory activity, while the aminoalkyl side chain is crucial for potent antiplasmodial effects. acs.org

Hydrophobic Interactions: Modifications that alter the lipophilicity of the molecule can modulate hydrophobic interactions with the target. Replacing a tolyl group with amines at R³ was a strategy to decrease lipophilicity and improve drug-like properties. acs.org Conversely, introducing larger, lipophilic groups at certain positions can enhance binding affinity by engaging with hydrophobic regions of the binding site. nih.gov

Biological Activity and Mechanistic Investigations in Vitro Focus

Antimalarial Activity and Molecular Mechanisms

The compound 2-Aminoquinoline-4-carboxamide and its derivatives have demonstrated significant promise as antimalarial agents, exhibiting potent activity against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. Mechanistic studies have revealed a novel mode of action, distinguishing it from many existing antimalarial drugs.

A key derivative, known in research as DDD107498, has shown excellent potency against both chloroquine-sensitive and drug-resistant strains of P. falciparum. In vitro assays demonstrated that this compound is highly effective against the 3D7 strain with a median effective concentration (EC50) of 1.0 nM. nih.govapexbt.com Its high potency is maintained across a panel of resistant parasite lines, indicating a lack of cross-resistance with common antimalarials. nih.gov The efficacy of a closely related quinoline-4-carboxamide, compound 2 , was found to be similar across multiple drug-resistant strains. nih.gov

Table 1: In Vitro Activity of a Lead Quinoline-4-carboxamide (Compound 2/DDD107498) against Drug-Resistant P. falciparum Strains

| Strain | Resistance Profile | EC50 (nM) |

|---|---|---|

| NF54 | Drug-Sensitive | 0.3 |

| K1 | Chloroquine (B1663885), Pyrimethamine Resistant | 0.4 |

| W2 | Chloroquine, Pyrimethamine, Sulfadoxine, Cycloguanil Resistant | 0.4 |

| 7G8 | Chloroquine, Pyrimethamine Resistant | 0.4 |

| TM90C2A | Artemisinin Resistant | 0.4 |

| D6 | Mefloquine, Pyrimethamine Resistant | 0.4 |

| V1/S | Mefloquine, Pyrimethamine, Sulfadoxine Resistant | 0.7 |

Data sourced from studies on lead quinoline-4-carboxamide derivatives. nih.govnih.gov

The primary molecular target of the quinoline-4-carboxamide series, including DDD107498, has been identified as Plasmodium falciparum elongation factor 2 (PfEF2). nih.govapexbt.comnih.govnih.gov This enzyme is essential for the translocation step of protein synthesis, where it catalyzes the GTP-dependent movement of the ribosome along messenger RNA. nih.gov By inhibiting PfEF2, these compounds effectively halt protein synthesis within the parasite, leading to its death. nih.govapexbt.comnih.gov This mechanism is novel among antimalarial drugs and is a key reason for the lack of cross-resistance with existing therapies. nih.govapexbt.comnih.gov

The 4-aminoquinoline (B48711) chemical scaffold is well-known for its role in disrupting heme detoxification in the malaria parasite. wikipedia.org During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.govresearchgate.net To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, or malaria pigment. nih.govresearchgate.netmit.edu Compounds containing the 4-aminoquinoline core are known to interfere with this process, leading to a buildup of toxic heme that damages parasite membranes and causes cell death. wikipedia.org While this is a characteristic mechanism for the 4-aminoquinoline class, the primary and novel mechanism for the specific this compound series discussed is the inhibition of PfEF2. nih.govnih.gov

Enzyme Inhibition Profiles

Dihydroorotate dehydrogenase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis. researchgate.netnih.gov Inhibition of this enzyme is a validated strategy for treating various diseases, including malaria and autoimmune disorders. researchgate.netnih.gov While various quinoline (B57606) derivatives, such as 4-quinoline carboxylic acids, have been developed as potent inhibitors of human DHODH (hDHODH), there is no specific data in the reviewed literature to suggest that this compound (specifically the antimalarial lead DDD107498) is an inhibitor of this enzyme. nih.govbohrium.com The distinct and novel mechanism of action targeting PfEF2 suggests it operates through a different pathway than hDHODH inhibition. nih.gov

BACE1 is a key enzyme involved in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. nih.gov As such, BACE1 is a major therapeutic target for developing disease-modifying treatments. nih.gov The 2-aminoquinoline (B145021) scaffold has been identified as a fragment that can bind to the active site of BACE1, and various derivatives have been investigated as potential inhibitors. For instance, a series of 4-oxo-1,4-dihydro-quinoline-3-carboxamides were synthesized and evaluated as BACE1 inhibitors, with the most potent analog showing an IC50 value of 1.89 µM. However, specific inhibitory data for the exact compound "this compound" against BACE1 was not found in the reviewed sources.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| DDD107498 |

| Chloroquine |

| Pyrimethamine |

| Sulfadoxine |

| Cycloguanil |

| Mefloquine |

| Artemisinin |

| Brequinar |

Phosphatidylinositol 3-Kinase (PI3Kα) Inhibition

While the broader class of 4-aminoquinolines and particularly the related 4-aminoquinazoline scaffold have been extensively studied as PI3K inhibitors, specific data on this compound derivatives targeting PI3Kα is not prominently available in the reviewed literature. For instance, studies on 4-aminoquinazoline derivatives have identified compounds with potent PI3Kα inhibitory activity, with IC50 values as low as 13.6 nM, which subsequently block the PI3K/Akt signaling pathway in cancer cells. nih.gov However, direct inhibitory activities of this compound derivatives on PI3Kα remain an area for further investigation.

Protein Kinase CK2 Inhibition

Research into inhibitors of Protein Kinase CK2 has led to the investigation of various heterocyclic structures. One study identified the class of 3-carboxy-4(1H)-quinolones as potent ATP-competitive inhibitors of CK2. acs.org The most active compound in that series, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibited an IC50 value of 0.3 μM and a Ki of 0.06 μM. acs.org This highlights the potential of the broader quinoline scaffold in CK2 inhibition, although specific research focusing on this compound derivatives is required to establish their activity against this particular kinase.

Topoisomerase I Inhibition

The inhibition of topoisomerase enzymes is a known mechanism for the anticancer activity of certain quinoline derivatives. nih.govmdpi.com While many quinoline-based compounds have been developed as topoisomerase inhibitors, such as camptothecin and its analogues, specific data for this compound derivatives is limited. mdpi.com However, related fused-ring systems like pyrazolo[4,3-f]quinolines have been evaluated for their inhibitory activity against human DNA topoisomerase I (topo I). mdpi.com In these studies, certain derivatives showed weak but measurable inhibition of topo I's catalytic activity. mdpi.com This suggests that the quinoline core is relevant for this target, though the specific contribution of the 2-amino and 4-carboxamide functionalities needs to be explicitly studied.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling and diseases like cancer. mdpi.comnih.gov While various heterocyclic compounds have been designed as MMP inhibitors, research has often focused on scaffolds like quinazolines. nih.govwisdomlib.org For example, a series of quinazoline-2-carboxamide derivatives were designed as potent and selective MMP-13 inhibitors. nih.gov Similarly, 8-hydroxyquinoline derivatives have been investigated as inhibitors of MMP-2 and MMP-9. researchgate.net Direct evidence and specific inhibitory concentrations for this compound derivatives against various MMPs are not detailed in the available literature, indicating a potential area for future research.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, making it a critical target in cancer therapy. dovepress.com The quinoline and quinazoline scaffolds are present in several approved VEGFR-2 inhibitors. dovepress.com Research into new quinoline derivatives has identified potent inhibitors of this receptor tyrosine kinase. For instance, a series of quinolone-3-carboxamide derivatives were synthesized and showed significant VEGFR-2 inhibitory activity, with the most potent compound exhibiting an IC50 value of 36 nM, comparable to the reference drug sorafenib (IC50 = 45 nM). nih.gov Although these compounds are structurally related, being quinolone-3-carboxamides rather than quinoline-4-carboxamides, the findings underscore the potential of the general scaffold to interact with the VEGFR-2 active site. nih.gov

Anticancer Activity Research

The quinoline carboxamide scaffold is a recognized pharmacophore in the design of anticancer agents. nih.gov Derivatives of quinoline-4-carboxamide, in particular, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov The anticancer potency of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases or topoisomerases. nih.gov

Incorporating a carboxamide linkage into the quinoline framework has been shown to be an effective strategy for enhancing anticancer potency. nih.gov Studies on various quinoline and quinolone carboxamide derivatives have identified several highly potent compounds that are considered strong candidates for further drug development. nih.gov For example, certain 2-aminoquinoline-3-carboxamide derivatives have been investigated for their activity against the MCF-7 breast cancer cell line through the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR). researchgate.net

| Cell Line | Compound Type | Observed Activity (IC50) | Reference |

| HT-29 (Colon) | Quinazoline Derivative (SQ2) | 3.38 µM | nih.gov |

| COLO-205 (Colon) | Quinazoline Derivative (SQ2) | 10.55 µM | nih.gov |

| HepG2 (Liver) | Quinolone-3-carboxamide (10i) | 1.60 µM | nih.gov |

| NUGC-3 (Gastric) | Pyrazolo[4,3-f]quinoline | <14 µM | mdpi.com |

Note: The data presented is for structurally related compounds, as specific anticancer data for the unsubstituted this compound was not available in the reviewed sources.

Antimicrobial and Antifungal Efficacy Studies

Quinoline derivatives have a long history in antimicrobial research and are known to possess diverse pharmacological properties, including antibacterial and antifungal activities. nih.gov

Studies on newly synthesized 2-substituted quinoline-4-carboxamide derivatives tested their efficacy against Gram-positive and Gram-negative bacteria, as well as various yeasts and filamentous fungi. nih.govresearchgate.net The results indicated that quinoline-4-carboxamides generally exerted only weak influence on the growth of the tested microorganisms. nih.govresearchgate.net In contrast, the corresponding quinoline-4-carboxylic acid derivatives showed higher antimicrobial effects, particularly against filamentous fungi. researchgate.net

However, other research focusing on different substitution patterns has yielded more promising results. A study evaluating various quinoline derivatives against Candida spp. and dermatophyte strains found that certain compounds displayed selective antifungal action. nih.gov For instance, one derivative demonstrated a selective anti-dermatophytic effect with a geometric mean MIC of 19.14 µg/mL, while others were active against Candida species with MICs in the range of 25–50 µg/mL. nih.gov Additionally, some 2-phenyl-4-aminoquinolines have shown significant activity against phytopathogenic fungi. researchgate.net

| Organism | Compound Type | Activity (MIC) | Reference |

| Candida spp. | Quinoline Derivative | 25-50 µg/mL | nih.gov |

| Dermatophyte strains | Quinoline Derivative | 12.5-25 µg/mL | nih.gov |

| Bacillus subtilis | 2-substituted quinoline-4-carboxamides | >1000 mg/L | researchgate.net |

| Staphylococcus aureus | 2-substituted quinoline-4-carboxamides | >1000 mg/L | researchgate.net |

Antiviral Activity Investigations

The quinoline nucleus is a recurring motif in a number of antiviral compounds. Research into the antiviral potential of quinoline-4-carboxamide derivatives has revealed that structural modifications can lead to significant activity against various viruses. While direct studies on this compound are limited, research on related quinoline carboxamides provides insights into their potential antiviral mechanisms.

One area of investigation has been the inhibition of viral replication. For example, a study on 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one derivatives demonstrated that certain compounds could potently inhibit MERS-CoV replication. nih.gov It was observed that electron-withdrawing substituents on the quinoline ring were associated with significant inhibitory activity. nih.gov

Furthermore, other quinoline derivatives have been investigated for their activity against a range of viruses. For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives have been shown to inhibit the replication of the Zika virus (ZIKV) in vitro. nih.gov The antiviral activity of some of these derivatives was found to be comparable to that of the antimalarial drug mefloquine. nih.gov

While these findings are for related quinoline structures, they suggest that the this compound scaffold could be a promising starting point for the development of novel antiviral agents. The mechanism of action is thought to involve interference with early stages of the viral life cycle. nih.gov Further research is necessary to specifically evaluate the antiviral efficacy of this compound and to delineate its precise mechanism of action against a panel of viruses.

Anti-inflammatory Property Exploration

Quinoline derivatives have been recognized for their anti-inflammatory properties. alliedacademies.org Investigations into carboxamide derivatives of the quinoline scaffold have provided evidence of their potential to modulate inflammatory pathways.

A study involving a series of novel 2-phenylquinoline-4-carboxamide derivatives, which are structurally analogous to this compound, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. alliedacademies.org The results of this investigation revealed that the anti-inflammatory activity of these quinoline derivatives was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. alliedacademies.org

The structure-activity relationship (SAR) data from this study indicated that the nature of the substituent on the carboxamide moiety plays a crucial role in the observed anti-inflammatory effect. For instance, a derivative linked to a nucleoside analogue showed particularly potent activity. alliedacademies.org

Another study evaluated the anti-inflammatory potential of various quinoline-related carboxylic acid derivatives in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov This research found that selected quinoline-4-carboxylic acids exhibited appreciable anti-inflammatory effects. nih.gov

While these studies were not conducted specifically on this compound, the findings for structurally similar compounds suggest that this molecule may also possess anti-inflammatory properties. The proposed mechanisms for the anti-inflammatory action of quinoline derivatives often involve the inhibition of key inflammatory mediators.

Investigation of Premature Termination Codon Readthrough Enhancement

Nonsense mutations that introduce a premature termination codon (PTC) into the mRNA sequence can lead to the production of truncated, non-functional proteins, causing a variety of genetic diseases. nih.gov One therapeutic strategy to address this is the use of small molecules that can induce the ribosome to read through the PTC, thereby restoring the synthesis of a full-length, functional protein. nih.gov

While direct evidence for this compound in promoting PTC readthrough is not yet established, research on structurally similar compounds offers a compelling rationale for its investigation in this area. A notable study identified a series of novel 2-aminothiazole-4-carboxamide derivatives as potent enhancers of PTC readthrough induced by aminoglycosides. nih.gov

In a cell-based assay measuring the readthrough of a PTC in the TP53 gene, these 2-aminothiazole-4-carboxamide compounds were shown to potentiate the activity of the aminoglycoside G418. nih.gov The most effective of these compounds incorporated a 4-indazole motif and a hydrophobic aryl substituent. nih.gov

The structural similarity between the 2-aminothiazole-4-carboxamide and the this compound scaffolds, particularly the shared 2-amino-carboxamide moiety, suggests that the latter could also interact with the ribosomal machinery to modulate translation termination. The mechanism by which these compounds enhance aminoglycoside-induced readthrough is not fully understood but may involve direct binding to the ribosome or associated factors. nih.gov

Further investigations are warranted to explore the potential of this compound and its derivatives as PTC readthrough enhancers, both alone and in combination with known readthrough-inducing agents like aminoglycosides.

Leishmanicidal Activity Studies

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The quinoline scaffold is a well-established pharmacophore in the development of antiprotozoal agents, including those effective against Leishmania. nih.gov Specifically, 4-aminoquinoline derivatives have been identified as a privileged scaffold for the design of potent leishmanicidal compounds. nih.gov

Numerous studies have demonstrated the in vitro efficacy of various quinoline derivatives against different Leishmania species. nih.govnih.gov For instance, a series of 4-aminoquinolines were evaluated against Leishmania braziliensis and Leishmania mexicana, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov

Structure-activity relationship studies have revealed that the substitution pattern on the quinoline ring is critical for leishmanicidal activity. nih.gov The presence of a tertiary amine and/or a lipophilic group in the side chain of 4-aminoquinolines often correlates with increased potency. nih.gov

Computational Chemistry and Molecular Modeling in 2 Aminoquinoline 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of 2-aminoquinoline-4-carboxamide derivatives and elucidating the key intermolecular interactions that stabilize the ligand-receptor complex.

Research on N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives as potential anticancer agents utilized molecular docking to screen for inhibitors of phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov Among the synthesized compounds, compound 7a exhibited the highest binding energy of -10.2 kcal/mol, indicating strong inhibitory potential. The stability of the complex between compound 7a and the PDK1 protein (PDB ID: 1OKY) was further corroborated by molecular dynamics simulations. nih.gov

In the quest for new antimalarial agents, hybrid molecules of 4-aminoquinoline-pyrano[2,3-c]pyrazole were synthesized and evaluated. nih.gov Molecular docking studies on these hybrids against P. falciparum lactate (B86563) dehydrogenase (PfLDH) revealed that compound 4b recorded the highest binding energy, suggesting PfLDH as a potential molecular target. nih.gov Similarly, in a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, molecular docking against the outward-facing conformation of P-glycoprotein (PDB ID: 6C0V) was performed. Compound 17 in this series demonstrated the highest binding energy of -9.22 kcal/mol, highlighting its potential as a lead structure for overcoming cancer multidrug resistance.

The primary interactions observed in these docking studies typically involve hydrogen bonds formed by the amino and carboxamide groups of the quinoline (B57606) scaffold with amino acid residues in the active site of the target protein. Hydrophobic interactions with aromatic residues also play a crucial role in the binding affinity.

| Compound/Derivative Class | Target Protein | PDB ID | Top Compound | Binding Energy (kcal/mol) | Key Interactions |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | Phosphoinositide-dependent protein kinase-1 (PDK1) | 1OKY | Compound 7a | -10.2 | Not specified in detail |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | P. falciparum lactate dehydrogenase (PfLDH) | Not specified | Compound 4b | Highest in series | Not specified in detail |

| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (P-gp) | 6C0V | Compound 17 | -9.22 | Hydrophobic and H-bond interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that influence potency.

A notable QSAR study was conducted on a series of 2-aminoquinoline-6-carboxamide analogues as antagonists for the melanin-concentrating hormone 1 receptor (MCH1R), a target for the treatment of obesity. banglajol.info Using multiple linear regression, a model was developed that linked the antagonist activity (pIC50) to four descriptors: DMXC, KChiV4, Rcom, and IM1L, which represent topological, steric, spatial, and electrotopological properties of the molecules. banglajol.info The model was rigorously validated through cross-validation, randomization, and prediction on an external test set. banglajol.info

In another study focused on antimalarial agents, 3D-QSAR models were developed for a large dataset of 2,4-disubstituted quinoline derivatives, which included a series with a quinoline-4-carboxamide linker. acs.org Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to generate statistically validated models. The CoMFA model yielded a non-cross-validated correlation coefficient (r²ncv) of 0.969 and a cross-validated coefficient (q²) of 0.677. acs.org The CoMSIA model showed an r²ncv of 0.962 and a q² of 0.741, indicating good predictive power. acs.org These models were subsequently used to predict the activity of newly designed compounds, guiding the synthesis of derivatives with potentially enhanced antimalarial efficacy. acs.org

The validation of QSAR models is critical to ensure their reliability. Internal validation is performed using the training set data, while external validation assesses the model's predictive capability on a separate set of compounds (the test set). basicmedicalkey.com Statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient for the test set (pred_r²) are key metrics for model validation. tandfonline.com

| Compound Series | QSAR Method | Key Statistical Parameters | Application |

| 2-Aminoquinoline-6-carboxamide analogues | Multiple Linear Regression | Utilized DMXC, KChiV4, Rcom, and IM1L descriptors. Model was validated by cross-validation, randomization, and external test set prediction. | MCH1R Antagonists |

| 2,4-Disubstituted quinoline derivatives (including quinoline-4-carboxamides) | 3D-QSAR (CoMFA) | r²ncv = 0.969, q² = 0.677 | Antimalarial Agents |

| 2,4-Disubstituted quinoline derivatives (including quinoline-4-carboxamides) | 3D-QSAR (CoMSIA) | r²ncv = 0.962, q² = 0.741 | Antimalarial Agents |

Virtual Screening and De Novo Drug Design Approaches

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using information from known active molecules.

In the context of discovering novel antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R), a variety of virtual screening techniques were employed, leading to the rapid identification of multiple, structurally distinct series of antagonists. researchgate.net The 2-aminoquinoline (B145021) scaffold is recognized as a privileged structure in medicinal chemistry, and the introduction of substituents at the 4-position has been shown to be beneficial for various biological activities. researchgate.net This highlights the utility of virtual screening in exploring the chemical space around the 2-aminoquinoline core to find new bioactive compounds.

A collaborative virtual screening effort targeting Trypanosoma cruzi, the parasite responsible for Chagas disease, identified a series of 2-aryl-4-aminoquinazolines (a structurally related scaffold to this compound) with in vivo efficacy. nih.gov This demonstrates the power of virtual screening in parallelly probing multiple proprietary libraries to rapidly expand the structure-activity relationship around initial hits. nih.gov

De novo drug design, on the other hand, involves the computational generation of novel molecular structures with desired properties, often tailored to fit the binding site of a target protein. nih.gov While direct examples of de novo design of this compound are not extensively documented, the principles of this approach are highly relevant. For instance, the identification of a novel DNA methyltransferase 1 (DNMT1) inhibitor was inspired by de novo design. This inhibitor possesses a "long scaffold," a characteristic shared by 4-aminoquinoline-based inhibitors like SGI-1027. researchgate.net This suggests that de novo design algorithms can successfully generate extended scaffolds, similar to the this compound framework, to target specific protein binding sites.

Prediction of Binding Free Energies and Conformational Dynamics

Beyond simple docking scores, more rigorous computational methods are employed to predict the binding free energy of a ligand to its target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques that calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. frontiersin.orgresearchgate.net These calculations are typically performed on snapshots taken from molecular dynamics (MD) simulations.

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the observation of conformational changes and the stability of interactions over time. nih.gov In a study of novel quinoline-4-carboxamide derivatives as anticancer agents, MD simulations were performed on the complex of compound 7a with PDK1. nih.gov The simulations, which account for the flexibility of the protein and the presence of solvent, confirmed the stability of the docked pose, lending greater confidence to the predicted binding mode. nih.gov

Similarly, a study on 4-aminoquinoline (B48711) hybrid compounds as potential inhibitors of the kinesin spindle protein (Eg5) utilized MM/GBSA calculations and MD simulations. researchgate.net The MM/GBSA calculations identified the most favorable binder among the series, with one compound showing a binding free energy of -24.20 kcal/mol. researchgate.net The 100-nanosecond MD simulations were used to evaluate the stability of the ligand-protein complexes and predict conformational changes. researchgate.net

These methods offer a more accurate estimation of binding affinity than standard docking scores because they incorporate the effects of solvation and, in some cases, the entropic contributions to binding. frontiersin.org The analysis of conformational dynamics through MD simulations reveals how the ligand and protein adapt to each other upon binding, providing crucial information for the rational design of molecules with improved binding characteristics. mdpi.com

Biophysical Characterization of Molecular Interactions

Ligand-Protein Binding Studies (e.g., Bovine Serum Albumin, Human Serum Albumin)

An extensive search of scientific literature and databases has revealed no specific studies detailing the binding interactions of 2-Aminoquinoline-4-carboxamide with Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). While research exists on the broader class of aminoquinolines and their interactions with serum albumins, data focusing explicitly on the this compound derivative, including its binding affinity, stoichiometry, and specific binding sites on these proteins, are not present in the available literature. swu.ac.thnih.gov Therefore, no specific binding parameters or data tables for this compound's interaction with BSA or HSA can be provided at this time.

Spectroscopic Techniques for Analyzing Binding Mechanisms (e.g., Fluorescence Spectroscopy)

There are no available studies that utilize spectroscopic techniques, such as fluorescence spectroscopy, to analyze the specific binding mechanism of this compound with proteins like BSA or HSA. unito.itresearchgate.net The intrinsic fluorescence of proteins, often originating from tryptophan residues, is a common tool to probe ligand binding, typically through quenching experiments. unito.it However, no published research provides data on the fluorescence quenching of serum albumins induced by this compound, nor are there any determinations of the Stern-Volmer quenching constant (Ksv) or the binding constant (Kb) for this specific interaction. Consequently, the nature of the quenching mechanism (static or dynamic) for this compound remains uncharacterized.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

A comprehensive review of the literature indicates that no studies have been published employing Isothermal Titration Calorimetry (ITC) to perform a thermodynamic analysis of the interaction between this compound and any biological macromolecules. ITC is a powerful technique used to directly measure the heat changes associated with binding events, providing a complete thermodynamic profile of an interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). nih.govwhiterose.ac.uktainstruments.com In the absence of such studies for this compound, no data on its thermodynamic binding parameters can be presented.

Drug-Heme Association Constant Determination

The determination of a drug's association constant with heme (ferriprotoporphyrin IX) is a critical biophysical parameter, particularly for compounds with potential antimalarial activity, as it indicates the ability to inhibit hemozoin formation. tandfonline.comnih.govnih.gov A search of the available scientific literature did not yield specific studies that determine the heme association constant (log K) for this compound. While studies on other 4-aminoquinoline (B48711) derivatives have established their interaction with heme, this specific data for this compound is not available. nih.govtandfonline.com One study on quinoline-carboxamides identified a "compound 1" and reported its heme binding affinity, but could not be definitively identified as this compound from the available information. escholarship.org

Drug Discovery and Lead Optimization Paradigms for 2 Aminoquinoline 4 Carboxamide

Hit Identification from Phenotypic and Target-Based Screens

The initial identification of promising 2-aminoquinoline-4-carboxamide derivatives has been successfully achieved through both phenotypic and target-based screening approaches. These methods serve as the crucial first step in the drug discovery pipeline, unearthing compounds with desired biological activity.

Phenotypic screening, which assesses the effect of compounds on cellular or organismal models of disease, has been instrumental in identifying hits from compound libraries. For instance, a notable quinoline-4-carboxamide series with antimalarial properties was discovered through a phenotypic screen of a protein kinase library against the blood stage of Plasmodium falciparum. nih.govacs.org The initial hit from this screen demonstrated moderate in vitro potency against a chloroquine-sensitive strain of the parasite and a good selectivity index against a human cell line. acs.org However, this hit compound exhibited suboptimal physicochemical properties, including high lipophilicity, poor aqueous solubility, and metabolic instability. nih.govacs.org Similarly, other phenotypic screens have identified carboxamides as a novel antimalarial chemotype with oral efficacy in mouse models. nih.gov

Target-based screening, on the other hand, focuses on identifying molecules that interact with a specific, predetermined biological target. This approach was utilized to identify 2-aminoquinoline (B145021) as an initial hit for Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key target in Alzheimer's disease research, through fragment-based screening of a focused library. acs.org The initial fragment hit had a micromolar potency, which was then significantly improved through further optimization. acs.org

These initial hits, whether from phenotypic or target-based screens, often require substantial chemical modification to become viable drug candidates. They provide the essential starting points for intensive lead optimization campaigns.

Lead Optimization Strategies for Improved Biological Potency and Selectivity

Once a hit compound is identified, lead optimization becomes the central focus, aiming to enhance its biological activity, selectivity, and drug-like properties. For the this compound series, a variety of strategies have been employed to achieve these goals.

A primary objective of lead optimization is to improve the potency of the initial hit. In the case of the antimalarial quinoline-4-carboxamides, the screening hit had an initial EC50 of 120 nM. nih.govresearchgate.net Through systematic structural modifications, researchers were able to develop lead molecules with low nanomolar in vitro potency. nih.govacs.orgresearchgate.net This involved exploring the structure-activity relationship (SAR) by modifying various substituents on the quinoline (B57606) core. nih.gov For example, replacing a bromine atom at the R1 position with chlorine or fluorine was tolerated without a significant loss of activity while reducing molecular weight and lipophilicity. acs.org

Another critical aspect of lead optimization is improving the selectivity of the compound for its intended target over other biological molecules, thereby minimizing potential off-target effects. For BACE1 inhibitors derived from the 2-aminoquinoline scaffold, optimization efforts led to compounds with significantly improved potency and cellular activity. acs.org

Furthermore, medicinal chemists focus on enhancing the physicochemical and pharmacokinetic properties of the lead compounds. The initial antimalarial hit suffered from high lipophilicity (clogP of 4.3), poor aqueous solubility, and metabolic instability. nih.govacs.org To address these issues, modifications were directed at reducing lipophilicity by altering substituents on the carboxamide and quinoline moieties. nih.gov Replacing a tolyl group with various primary and secondary amines led to decreased lipophilicity, improved solubility, and enhanced hepatic microsomal stability. acs.org Shortening or extending the linker length of an aminoalkylmorpholine moiety at the R3 position also had a significant impact on antiplasmodial activity. nih.govacs.org

The following interactive table summarizes the optimization of a series of quinoline-4-carboxamides, highlighting the impact of structural modifications on their antimalarial activity and physicochemical properties.

| Compound | R1 | R2 | R3 | EC50 (nM) vs. P. falciparum 3D7 | clogP |

| Hit 1 | Br | p-tolyl | H | 120 | 4.3 |

| 10 | Cl | p-tolyl | H | --- | --- |

| 11 | F | p-tolyl | H | --- | --- |

| 12 | H | p-tolyl | H | --- | --- |

| 24 | --- | --- | 4-morpholinopiperidine | 150 | --- |

| 26 | --- | --- | Shortened aminoalkylmorpholine | --- | --- |

| 27 | --- | --- | Extended aminoalkylmorpholine | 4 | --- |

Note: Specific values for some compounds are not provided in the source material.

Rational Design for Enhanced Target Engagement and Biological Efficacy

Rational drug design, a strategy that relies on the three-dimensional structure of the biological target, has been pivotal in advancing this compound derivatives. This approach allows for the design of molecules with improved binding affinity and specificity, leading to enhanced biological efficacy. scispace.com

For the development of BACE1 inhibitors, X-ray crystal structures of the enzyme co-crystallized with various ligands provided crucial insights. acs.org This structural information, combined with molecular modeling studies, guided the integration of a C-3 side chain on the 2-aminoquinoline scaffold, which extended into the P2' binding pocket of BACE1. acs.org This strategic modification significantly enhanced the potency of the inhibitors. acs.org The application of such structure-based design principles enabled a remarkable improvement in BACE1 potency, from a 900 μM initial hit to sub-nanomolar inhibitors. acs.org

In the context of antimalarial drug discovery, while the initial hits were identified through phenotypic screening, subsequent optimization efforts often incorporate rational design principles. Understanding the potential interactions of the quinoline-4-carboxamide scaffold with its molecular target, even if initially unknown, can guide the synthesis of more effective analogs. nih.govacs.org For instance, modifications aimed at improving physicochemical properties, such as reducing the number of aromatic rings to lower lipophilicity, are guided by established principles of medicinal chemistry and rational design. nih.gov

The iterative process of designing, synthesizing, and testing new compounds based on structural insights is a hallmark of rational drug design and has been successfully applied to optimize the this compound scaffold for enhanced target engagement and therapeutic potential.

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

A significant outcome of research into 2-aminoquinoline-4-carboxamides has been the identification and validation of novel biological targets for therapeutic intervention. This is particularly evident in the field of antimalarial drug discovery.

The potent antimalarial activity of the quinoline-4-carboxamide series, including the preclinical candidate DDD107498, was found to be mediated through a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2). nih.govacs.org PfEF2 is essential for protein synthesis in the malaria parasite, and its inhibition leads to parasite death. acs.org This discovery was crucial as it presented a new target for antimalarial chemotherapy, distinct from the mechanisms of existing drugs, which is vital in the face of growing drug resistance. acs.org The validation of PfEF2 as a druggable target opens up new avenues for the development of next-generation antimalarials.